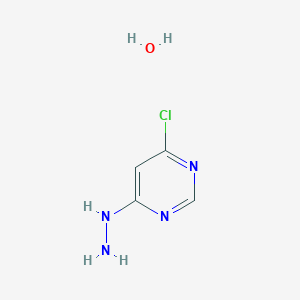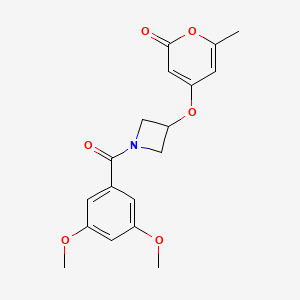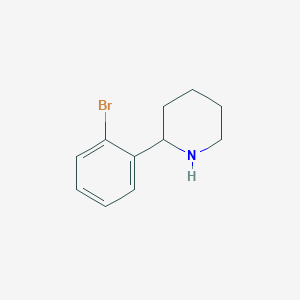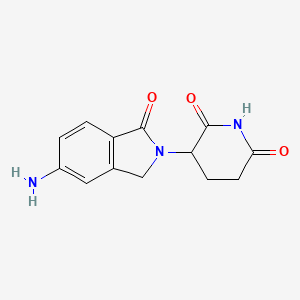
2-(2,6-Dioxo-3-piperidinyl)-5-aminoisoindoline-1-one
Übersicht
Beschreibung
C5 Lenalidomid ist ein Derivat von Lenalidomid, einer Verbindung, die für ihre potenten immunmodulatorischen, antiangiogenen und entzündungshemmenden Eigenschaften bekannt ist. Lenalidomid wird hauptsächlich zur Behandlung von multiplem Myelom, myelodysplastischen Syndromen und bestimmten Arten von Lymphomen eingesetzt. C5 Lenalidomid wurde speziell für die Verwendung in der Forschung zur gezielten Proteindegradation entwickelt, insbesondere bei der Synthese von Proteolyse-Targeting Chimären (PROTACs) .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
C5 Lenalidomid wird durch Modifizierung der Struktur von Lenalidomid synthetisiert. Die Synthese umfasst die Einführung einer Aminogruppe in der C5-Position des Lenalidomid-Moleküls. Diese Modifikation wird typischerweise durch eine Reihe von chemischen Reaktionen erreicht, darunter Nitrierung, Reduktion und Aminierung.
Industrielle Produktionsmethoden
Die industrielle Produktion von C5 Lenalidomid umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren umfasst typischerweise die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Qualitätskontrolle. Die Produktion erfolgt unter strengen behördlichen Richtlinien, um die Sicherheit und Wirksamkeit des Endprodukts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
C5 Lenalidomide has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential therapeutic applications in treating various cancers and immune-related disorders.
Industry: Utilized in the development of new drugs and therapeutic agents .
Safety and Hazards
Zukünftige Richtungen
The compound is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . It is a basic building block for making a protein degrader library . This suggests that it could play a significant role in future research and development in the field of targeted protein degradation .
Wirkmechanismus
Target of Action
The primary target of 2-(2,6-Dioxo-3-piperidinyl)-5-aminoisoindoline-1-one is cereblon , a protein that plays a crucial role in various cellular processes . This compound acts as a functionalized cereblon ligand .
Mode of Action
This compound interacts with its target, cereblon, by forming a complex. This interaction leads to the development of Thalidomide-based PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within the cell .
Biochemical Pathways
The compound affects the protein degradation pathway. By interacting with cereblon, it enables the targeted degradation of specific proteins. This process can influence various biochemical pathways depending on the proteins being targeted .
Result of Action
The result of the compound’s action is the targeted degradation of specific proteins. This can lead to various molecular and cellular effects, depending on the functions of the degraded proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stored at a temperature of 2-8°C , suggesting that temperature could affect its stability and efficacy. Other factors, such as pH and the presence of other molecules in the environment, could also potentially influence its action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
C5 Lenalidomide is synthesized by modifying the structure of lenalidomide. The synthesis involves the introduction of an amine group at the C5 position of the lenalidomide molecule. This modification is typically achieved through a series of chemical reactions, including nitration, reduction, and amination.
Industrial Production Methods
Industrial production of C5 Lenalidomide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The production is carried out under strict regulatory guidelines to ensure the safety and efficacy of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
C5 Lenalidomid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die in dem Molekül vorhandenen funktionellen Gruppen verändern.
Substitution: Die Aminogruppe in der C5-Position kann an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um das gewünschte Ergebnis zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen eine Reihe von substituierten Verbindungen mit unterschiedlichen funktionellen Gruppen erzeugen können .
Wissenschaftliche Forschungsanwendungen
C5 Lenalidomid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird zur Synthese von PROTACs für die gezielte Proteindegradation verwendet.
Biologie: Wird in Studien eingesetzt, um Protein-Protein-Interaktionen und zelluläre Signalwege zu verstehen.
Medizin: Wird für seine potenziellen therapeutischen Anwendungen bei der Behandlung verschiedener Krebsarten und immunbedingter Erkrankungen untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt .
Wirkmechanismus
C5 Lenalidomid übt seine Wirkungen aus, indem es an den Cereblon (CRBN) E3 Ubiquitin-Ligase-Komplex bindet. Diese Bindung verändert die Substratspezifität der Ligase, was zur Ubiquitinierung und anschließenden proteasomalen Degradation spezifischer Zielproteine führt. Bei multiplem Myelom beispielsweise induziert C5 Lenalidomid den Abbau der Transkriptionsfaktoren IKZF1 und IKZF3, die für das Überleben von Myelomzellen essentiell sind. Dieser Wirkmechanismus macht C5 Lenalidomid zu einem wertvollen Werkzeug in der Forschung zur gezielten Proteindegradation .
Vergleich Mit ähnlichen Verbindungen
C5 Lenalidomid gehört zu einer Klasse von Verbindungen, die als immunmodulatorische Imid-Medikamente (IMiDs) bekannt sind, zu denen auch Thalidomid, Pomalidomid und andere Analoga gehören. Im Vergleich zu diesen Verbindungen bietet C5 Lenalidomid aufgrund seiner spezifischen Modifikation in der C5-Position, die seine Bindungsaffinität und Spezifität für die CRBN E3 Ligase verbessert, einzigartige Vorteile. Dies macht es besonders nützlich bei der Entwicklung von PROTACs und anderen gezielten Therapien .
Liste ähnlicher Verbindungen
- Thalidomid
- Pomalidomid
- Mezigdomid
- Iberdomid
Diese Verbindungen teilen ähnliche Kernstrukturen, unterscheiden sich jedoch in ihren spezifischen Modifikationen, was zu Variationen in ihren biologischen Aktivitäten und therapeutischen Anwendungen führt .
Eigenschaften
IUPAC Name |
3-(6-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6,14H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUIQUZGNPAKRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191732-70-4 | |
| Record name | 3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]-3-hydroxybutyronitrile](/img/structure/B2825644.png)

![2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine](/img/structure/B2825648.png)
![3-(4-methoxybenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2825649.png)
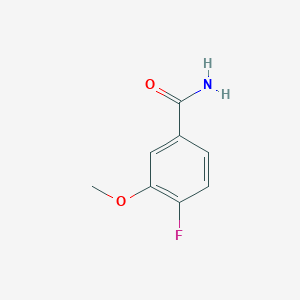


![4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2825656.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2825657.png)
![(E)-2-amino-3-{[(E)-(3-chlorophenyl)methylidene]amino}-2-butenedinitrile](/img/structure/B2825658.png)
![4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2825659.png)
